Meta-Substitution Elevates LogP by Δ +0.34 Units Compared to the Para (4-tert-Butyl) Positional Isomer
The computed LogP of 1-(2-aminoethoxy)-3-tert-butylbenzene hydrochloride is 2.56 . The corresponding para-substituted isomer, 1-(2-aminoethoxy)-4-tert-butylbenzene hydrochloride (CAS 908596-56-5), has a computed LogP of 2.22 as reported in the MMsINC database for the 4-tert-butylphenoxy scaffold [1]. This represents a ΔLogP of +0.34 units—a difference exceeding 15%—which is sufficient to meaningfully alter predicted membrane permeability, organic/aqueous partition behavior during extraction, and chromatographic retention times in reversed-phase HPLC purification.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56 |
| Comparator Or Baseline | 1-(2-Aminoethoxy)-4-tert-butylbenzene hydrochloride (para isomer, CAS 908596-56-5): LogP = 2.22 (MMsINC database for 4-tert-butylphenoxy scaffold) |
| Quantified Difference | ΔLogP = +0.34 (meta vs. para; ~15.3% increase in log scale) |
| Conditions | Computed LogP values from supplier and database physicochemical property listings |
Why This Matters
A LogP difference of 0.34 units translates to approximately a 2.2-fold difference in octanol/water partition coefficient, directly impacting compound handling in liquid-liquid extraction, solid-phase extraction recovery, and predicted passive membrane permeability in cell-based assays.
- [1] MMsINC Database, University of Padova. Query for 4-tert-butylphenoxy scaffold: SlogP = 2.2152. logS = -2.10108. Molecular Weight: 251.282 g/mol. Accessed 2026. View Source
